6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring
Mechanism of Action
Target of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b , an important target in the field of neurodegenerative disorders .
Mode of Action
It’s known that the compound can undergo suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .
Biochemical Pathways
Related compounds have been found to display micromolar ic50 values against monoamine oxidase b , suggesting that they may influence pathways related to monoamine neurotransmitter metabolism.
Result of Action
Related compounds have shown significant inhibitory activity against monoamine oxidase b , suggesting potential neuroprotective effects.
Action Environment
It’s worth noting that related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Biochemical Analysis
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cell lines
Molecular Mechanism
It’s known that some pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation . Whether 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine shares this mechanism of action is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes to prepare 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out under microwave-assisted conditions, which significantly enhances the reaction rate and yield. The reaction typically involves the use of palladium catalysts and boronic acids as coupling partners .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis in industrial production can further enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or alkyl groups through cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Boronic Acids: Commonly used as coupling partners in Suzuki–Miyaura reactions.
Microwave Irradiation: Enhances reaction rates and yields by providing uniform heating
Major Products Formed
The major products formed from these reactions include various arylated and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological and chemical properties .
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a probe to study various biological processes, including enzyme inhibition and receptor binding
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
- 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and possesses unique photophysical properties that make it valuable in material science .
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGALLABDQKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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